

Technical Guide: Sulfo-Cy5 Diacid Potassium Salt - Properties and Applications

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Compound of Interest

Compound Name: *Sulfo-Cy5 diacid potassium*

Cat. No.: *B12361336*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and common applications of **sulfo-Cy5 diacid potassium** salt, a widely used far-red fluorescent dye. The information herein is intended to support research and development activities in molecular biology, bio-imaging, and drug discovery.

Core Properties of Sulfo-Cy5 Diacid Potassium Salt

Sulfo-Cy5 diacid potassium salt is a water-soluble cyanine dye known for its high molar extinction coefficient and bright fluorescence emission in the far-red region of the spectrum. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.

Physicochemical and Spectroscopic Data

The key quantitative properties of **sulfo-Cy5 diacid potassium** salt are summarized in the table below. These values are essential for accurate quantification and experimental design.

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Excitation Maximum (λ_{ex})	646 nm	[1]
Emission Maximum (λ_{em})	662 nm	[1]
Molecular Weight	680.87 g/mol	[2]
Molecular Formula	<chem>C32H37KN2O8S2</chem>	[1][2]
CAS Number	1144107-82-3	[1][2]
Solubility	Water, DMSO, DMF	[1][3]
Fluorescence Quantum Yield (Φ)	0.28	[1][4]

Experimental Protocols

Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is critical for quantitative applications. The following protocol, based on the Beer-Lambert law ($A = \epsilon cl$), outlines a standard procedure for its experimental verification.

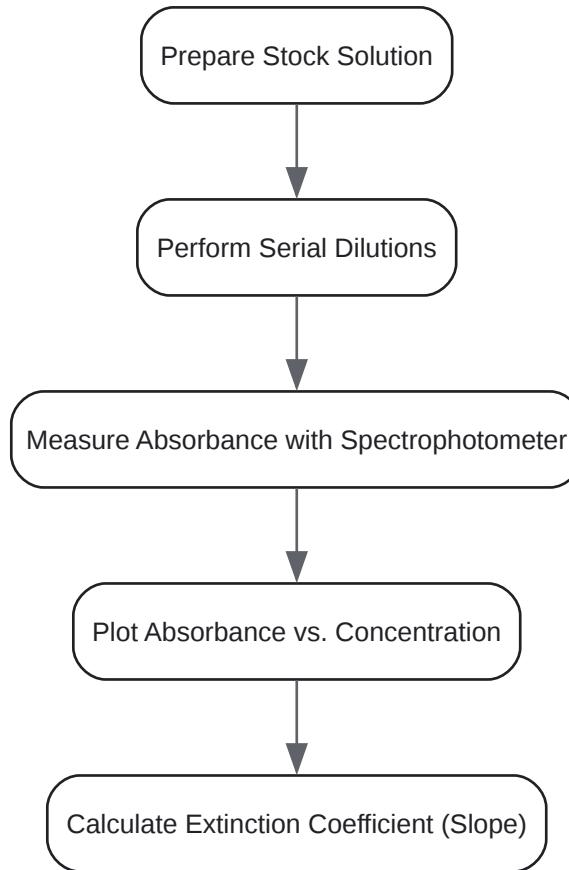
Materials:

- **Sulfo-Cy5 diacid potassium salt**
- High-purity solvent (e.g., deionized water, PBS, or methanol)
- Calibrated spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of the **sulfo-Cy5 diacid potassium** salt and dissolve it in the chosen solvent to create a concentrated stock solution.
- Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations. Aim for concentrations that will yield absorbance values between 0.1 and 1.0, as this is typically the linear range of most spectrophotometers.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of sulfo-Cy5 (approximately 600-700 nm).
 - Use the pure solvent as a blank to zero the instrument.
 - Measure the absorbance of each dilution at the absorption maximum (λ_{max}), which should be around 646 nm.
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} versus concentration.
 - Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

Workflow for Extinction Coefficient Determination

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Workflow for Extinction Coefficient Determination

Bioconjugation of Proteins with Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid can be covalently attached to proteins and other biomolecules, typically through the formation of an amide bond between the dye's carboxylic acid groups and primary amines on the target molecule. This process usually involves the activation of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Part 1: Activation of Sulfo-Cy5 Diacid to Sulfo-Cy5 NHS Ester

Materials:

- **Sulfo-Cy5 diacid potassium salt**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel protected from light

Procedure:

- Dissolve sulfo-Cy5 diacid in anhydrous DMF or DMSO.
- Add NHS, followed by the dropwise addition of EDC or DCC.
- Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
- The resulting solution containing the activated sulfo-Cy5 NHS ester can be used directly in the next step or purified if necessary.

Part 2: Protein Labeling with Activated Sulfo-Cy5**Materials:**

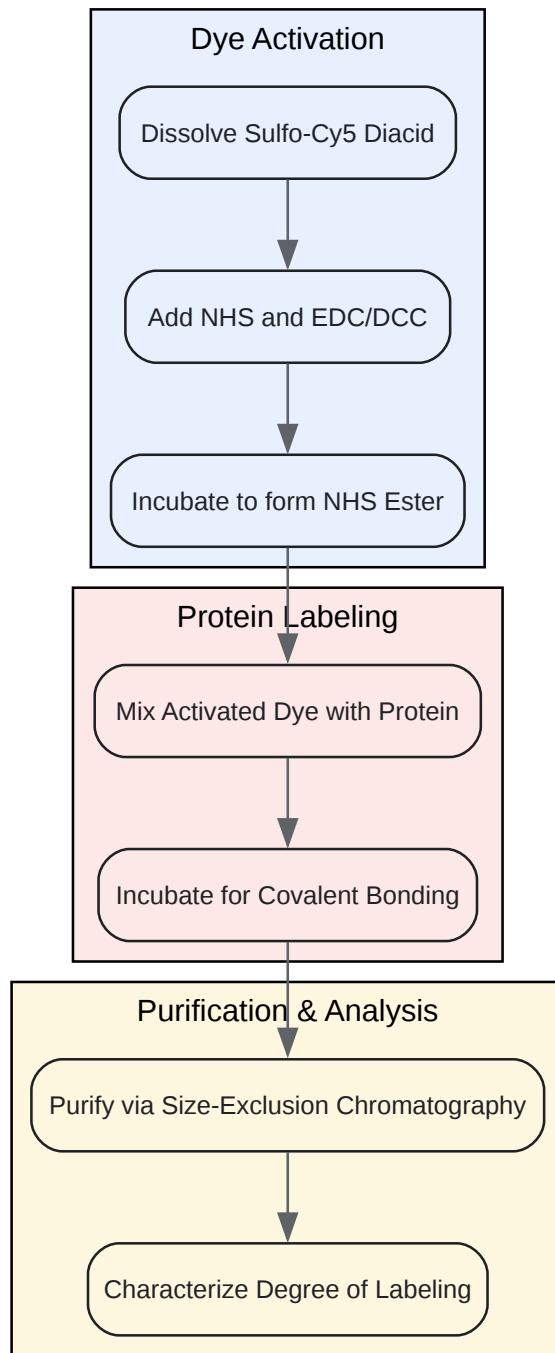
- Activated Sulfo-Cy5 NHS ester solution
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Labeling Reaction: Add the activated sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

- Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (around 646 nm).

Protein Bioconjugation Workflow

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Protein Bioconjugation Workflow

Applications in Research and Drug Development

The favorable spectroscopic properties and water solubility of sulfo-Cy5 make it a versatile tool in various scientific disciplines.

- **Fluorescence Microscopy:** Its far-red emission minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in cellular imaging.
- **Flow Cytometry:** The bright fluorescence of sulfo-Cy5 allows for the clear identification and sorting of labeled cells.
- **In Vivo Imaging:** The long-wavelength excitation and emission of sulfo-Cy5 enable deeper tissue penetration, making it suitable for small animal imaging studies.
- **Bioconjugation:** It can be readily conjugated to antibodies, peptides, and nucleic acids for use in a wide range of assays, including immunoassays and fluorescence resonance energy transfer (FRET) studies.^{[5][6]}

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